molecular formula C26H23FN2O5S B2406076 2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 895650-55-2

2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2406076
M. Wt: 494.54
InChI Key: AXWDASSHBYFNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H23FN2O5S and its molecular weight is 494.54. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research has explored the structural aspects and properties of quinoline derivatives, highlighting their potential in forming host–guest complexes with enhanced fluorescence emission. These properties are crucial for developing advanced materials with specific photophysical properties, offering insights into designing compounds with tailored fluorescence for sensing or imaging applications (A. Karmakar, R. Sarma, J. Baruah, 2007).

Anticancer Activity

Sulfonamide derivatives, including those structurally related to the compound , have been investigated for their cytotoxic activity against various cancer cell lines. These studies underline the compound's potential utility in cancer research, particularly in the synthesis of novel anticancer agents (M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015).

Broad-Spectrum Antibacterial Agents

The synthesis and molecular structure of quinolone derivatives have been associated with potent broad-spectrum antibacterial activity, effective against resistant organisms such as MRSA. This highlights the compound's potential application in addressing antibiotic resistance, a significant concern in modern medicine (A. Hashimoto, G. Pais, Qiuping Wang, E. Lucien, C. Incarvito, M. Deshpande, B. J. Bradbury, Jason A. Wiles, 2007).

Herbicidal Activities

Quinolone derivatives have been explored for their herbicidal activities, specifically as inhibitors of Protoporphyrinogen oxidase (Protox), which is a target for herbicide action. This research indicates potential applications in agriculture for developing new herbicides that can effectively control broadleaf weeds in rice fields (Yan-ping Luo, Lili Jiang, Guo-dong Wang, Qiong Chen, Guangfu Yang, 2008).

Enzyme Inhibitory Activities

Research into novel triazolinone derivatives, including those related to quinolone structures, has shown potential enzyme inhibitory activities against targets like carbonic anhydrase and cholinesterases. These findings suggest applications in drug development for disorders related to enzyme dysregulation (N. Virk, A. Rehman, M. Abbasi, S. Z. Siddiqui, U. Rashid, J. Iqbal, M. Saleem, M. Ashraf, Wardah Shahid, S. A. Shah, 2018).

properties

IUPAC Name

2-[3-(4-ethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O5S/c1-3-17-8-11-19(12-9-17)35(32,33)24-15-29(22-13-10-18(27)14-20(22)26(24)31)16-25(30)28-21-6-4-5-7-23(21)34-2/h4-15H,3,16H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWDASSHBYFNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.